4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Overview
Description
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile: is a chemical compound characterized by its unique structure, which includes a chloro-substituted benzonitrile moiety and a dioxaborinane ring. This compound is typically found as a white crystalline powder and is known for its high stability and melting point .
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions.
Biology: It can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and polymers.
Preparation Methods
The synthesis of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves several steps:
Starting Materials: The synthesis begins with 4-chlorobenzonitrile and 2,2-dimethyl-1,3-propanediol.
Reaction with Boron Compounds: The 2,2-dimethyl-1,3-propanediol is reacted with a boron compound, such as triisopropyl borate, to form the dioxaborinane ring.
Formation of the Final Product: The intermediate product is then reacted with 4-chlorobenzonitrile under specific conditions to yield this compound.
Chemical Reactions Analysis
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile undergoes various chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki coupling, where it acts as a boron-containing reagent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the chloro and dioxaborinane groups. These groups allow the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules .
Comparison with Similar Compounds
4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be compared with similar compounds such as:
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of boron.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar boron-containing compound but with a phenyl group instead of a chloro-substituted benzonitrile.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
4-chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)11-5-10(14)4-3-9(11)6-15/h3-5H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJHSJFBHCQGCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467870 | |
Record name | 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883898-93-9 | |
Record name | 4-Chloro-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40467870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.